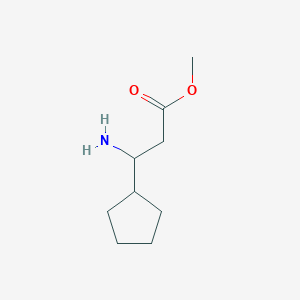

Methyl 3-amino-3-cyclopentylpropanoate

Description

Significance of the Cyclopentyl Moiety in Propanoate Structures

The inclusion of cyclic structures, such as the cyclopentyl ring, is a common strategy in medicinal chemistry to introduce conformational rigidity and improve physicochemical properties. The cyclopentyl group in Methyl 3-amino-3-cyclopentylpropanoate is a significant structural feature that influences its potential molecular interactions and properties.

Alicyclic rings can enhance binding affinity to biological targets by reducing the entropic penalty associated with the binding of a flexible molecule. nih.gov The cyclopentyl moiety, being a non-polar and hydrophobic group, can engage in van der Waals interactions within the hydrophobic pockets of proteins. nih.gov Furthermore, the three-dimensional nature of the cyclopentyl ring can provide a scaffold to orient other functional groups in a specific spatial arrangement, which can be crucial for selective receptor binding. In the broader context of drug design, the replacement of linear alkyl chains with cyclic moieties is often explored to improve metabolic stability and pharmacokinetic profiles. bohrium.com The cyclopentyl ring itself is a structural component in various natural products and pharmaceuticals, including steroids and prostaglandins. wikipedia.org

Overview of Academic Research Trajectories for this compound

A comprehensive review of the scientific literature reveals that specific academic research focusing exclusively on this compound is exceptionally limited. To date, there are no extensive studies detailing its synthesis, characterization, or biological activity.

However, the research trajectory for the broader class of alicyclic β-amino esters is quite active. mtak.hu Academic efforts in this area can be categorized as follows:

Synthetic Methodologies: A significant portion of research is dedicated to the development of novel and efficient synthetic routes to access structurally diverse and enantiomerically pure cyclic β-amino acids and their esters. researchgate.netnih.gov These methods are crucial for enabling further investigation into their properties and applications.

Medicinal Chemistry Applications: Researchers are actively exploring the use of cyclic β-amino acids as building blocks for new therapeutic agents. mdpi.com Studies have shown that compounds containing these motifs can exhibit a range of biological activities, including antimicrobial and neurological effects. numberanalytics.com

Peptidomimetics: The incorporation of cyclic β-amino acids into peptide sequences to create peptidomimetics is a key area of investigation. These modified peptides often exhibit enhanced stability and unique conformational preferences, making them attractive for developing new drugs. researchgate.net

While this compound itself has not been a specific focus, its structural components suggest it would be a relevant compound within these established research trends. Future research could logically be directed towards its synthesis and evaluation as a novel building block in medicinal chemistry.

Physicochemical and Spectroscopic Data (Representative)

Due to the lack of specific experimental data for this compound, the following tables provide representative data for analogous β-amino esters and cyclopentyl-containing compounds to illustrate the expected physicochemical properties and spectroscopic features.

Table 1: Representative Physicochemical Properties of Beta-Amino Esters This data is illustrative and not specific to this compound.

| Property | Representative Value | Reference Compound |

|---|---|---|

| Molecular Weight | ~171.24 g/mol | (Calculated for C9H17NO2) |

| Boiling Point | 342 °C | Methyl (βR)-β-amino-4-cyano-β-methylbenzenepropanoate epa.gov |

| Melting Point | 118 °C | Methyl (βR)-β-amino-4-cyano-β-methylbenzenepropanoate epa.gov |

| LogP (Octanol/Water) | 0.251 | Methyl (βR)-β-amino-4-cyano-β-methylbenzenepropanoate epa.gov |

Table 2: Representative Spectroscopic Data for Ester Functional Groups This data is illustrative and provides general ranges for the expected spectroscopic signals.

| Spectroscopy Type | Functional Group | Expected Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | Protons on carbon adjacent to C=O | 2.0 - 2.5 ppm orgchemboulder.com |

| Protons on carbon adjacent to ester oxygen | 3.5 - 4.5 ppm orgchemboulder.com | |

| ¹³C NMR | Carbonyl Carbon (C=O) | 170 - 180 ppm multiscreensite.com |

| Carbon adjacent to ester oxygen | 50 - 65 ppm multiscreensite.com | |

| Infrared (IR) | C=O Stretch (aliphatic ester) | 1735 - 1750 cm⁻¹ spectroscopyonline.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-3-cyclopentylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-12-9(11)6-8(10)7-4-2-3-5-7/h7-8H,2-6,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVNXOZIQQNAJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1CCCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 3 Amino 3 Cyclopentylpropanoate

Historical and Current Synthetic Routes to Beta-Amino Esters

The synthesis of β-amino esters is a cornerstone of organic chemistry, providing crucial building blocks for pharmaceuticals and natural products. Historically, methods like the Rodionov reaction, a multicomponent condensation of an aldehyde, malonic acid, and ammonia (B1221849) or an amine in alcohol, were prominent. Another classic approach is the conjugate addition (or Michael addition) of amines to α,β-unsaturated esters, a reliable method that continues to be widely used. organic-chemistry.org

Modern synthetic chemistry has expanded this toolbox considerably, introducing more efficient, selective, and environmentally benign methodologies. Catalytic approaches, including the use of Lewis acids and organocatalysts, have enhanced the scope and efficiency of Michael additions. organic-chemistry.org Furthermore, enzymatic catalysis, for instance using lipases, has been developed for the synthesis of β-amino acid esters under green reaction conditions. mdpi.com The Mannich reaction, involving an aldehyde, an amine, and a carbon acid, has also been refined through catalytic and enantioselective variants to produce chiral β-amino esters with high precision. organic-chemistry.org Other contemporary methods include the direct catalytic amination of 3-hydroxypropanoate esters and reactions involving the homologation of α-amino acids. organic-chemistry.orgresearchgate.net

These advancements reflect a shift towards greater control over reactivity and stereoselectivity, higher yields, and the use of milder reaction conditions, which are critical for the synthesis of complex molecules like Methyl 3-amino-3-cyclopentylpropanoate.

Development of Targeted Synthesis Protocols for this compound

Synthesizing this compound can be approached through several strategic pathways, each leveraging different precursors and reaction types.

Direct Amination Approaches

Direct amination involves the introduction of an amino group into a precursor molecule in a single step. For the target compound, a plausible strategy is the direct catalytic allylic amination of a suitable precursor, such as a methyl 3-cyclopentylprop-1-ene-1-carboxylate derivative. This type of reaction uses a hydroxyl group as a leaving group, with water as the only byproduct, making it an atom-economical and green process. nih.gov Catalysts based on gold or other transition metals can facilitate this transformation. nih.govnih.gov

Another direct approach is the hydroamidation of methyl 3-cyclopentylacrylate. This involves the addition of an amine across the double bond. Nickel-catalyzed methods, for instance, can achieve the β-amidation of α,β-unsaturated esters with high selectivity. organic-chemistry.org

| Direct Amination Strategy | Precursor | Key Reagents/Catalysts | Potential Advantage |

| Catalytic Allylic Amination | Methyl 3-cyclopentyl-3-hydroxypropanoate | Gold (Au) or Silver (Ag) salts | Atom economy, water as byproduct nih.govnih.gov |

| Catalytic Hydroamidation | Methyl 3-cyclopentylacrylate | Nickel (Ni) catalysts, Dioxazolones | High β-position selectivity organic-chemistry.org |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, offer an efficient route to complex molecules. nih.gov A modified Rodionov reaction or a Mannich-type reaction are suitable MCR strategies for synthesizing this compound.

A potential Mannich-type reaction could involve cyclopentanecarbaldehyde (B151901), a ketene (B1206846) silyl (B83357) acetal (B89532) derived from methyl acetate, and an amine. This reaction can be promoted by various catalysts, including aminoboranes or Lewis acids, to generate the β-amino ester framework efficiently. organic-chemistry.org

| MCR Strategy | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Promoter |

| Mannich-type Reaction | Cyclopentanecarbaldehyde | Ketene silyl acetal of methyl acetate | Ammonia or protected amine | Diarylborinic acid esters or other Lewis acids organic-chemistry.org |

| Rodionov-type Reaction | Cyclopentanecarbaldehyde | Methyl malonate | Ammonia | Thermal or catalytic conditions |

Precursor-Based Syntheses (e.g., from corresponding acids or nitriles)

Synthesizing the target compound from readily available precursors like the corresponding carboxylic acid or nitrile is a robust and common strategy.

One such pathway starts with 3-cyclopentylpropanoic acid. This acid can be coupled with an amine to form an amide, which then undergoes a Hofmann rearrangement to yield the amine with one fewer carbon. A more direct route involves converting the carboxylic acid to an acyl azide (B81097) via its acid chloride, followed by a Curtius rearrangement in the presence of methanol (B129727) to directly form the carbamate-protected amine, which can then be deprotected. A more straightforward approach involves first esterifying the acid to methyl 3-cyclopentylpropanoate, followed by α-bromination and subsequent nucleophilic substitution with an amine source.

Alternatively, the synthesis can begin with the reduction of a nitrile. Starting with cyclopentyl cyanide, a Michael addition with methyl acrylate (B77674) would yield methyl 3-cyano-3-cyclopentylpropanoate. Subsequent reduction of the nitrile group, for example using catalytic hydrogenation (e.g., Raney Nickel) or chemical reducing agents (e.g., LiAlH₄), would furnish the desired this compound.

| Precursor | Key Intermediate(s) | Key Reaction(s) | Reference Principle |

| 3-Cyclopentylpropanoic Acid | Methyl 3-cyclopentylpropanoate, α-bromo ester | Esterification, Bromination, Amination | Standard functional group interconversions researchgate.net |

| Cyclopentyl Cyanide | Methyl 3-cyano-3-cyclopentylpropanoate | Michael Addition, Nitrile Reduction | Conjugate addition and reduction chemistry |

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing the synthesis of this compound is crucial for maximizing yield and purity while ensuring scalability and cost-effectiveness. The specific parameters for optimization depend heavily on the chosen synthetic route.

For a Michael addition approach, key variables include the choice of catalyst, solvent, temperature, and reactant stoichiometry. Lewis acids or organocatalysts can significantly influence the reaction rate and selectivity. The molar ratio of the amine to the acrylate precursor is also critical; an excess of the acrylate might lead to double addition products. mdpi.com

In a multicomponent reaction, optimization would focus on the precise stoichiometry of the reactants, the concentration, the catalyst loading, and the reaction time. For instance, in a Mannich-type reaction, screening different Lewis acid catalysts and solvents can have a profound impact on the yield. researchgate.net

A hypothetical optimization study for a catalytic Michael addition is presented below.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | Methanol | 25 | 24 | 35 |

| 2 | TiCl₄ (10) | Dichloromethane | 0 | 12 | 68 |

| 3 | TiCl₄ (10) | Dichloromethane | 25 | 6 | 75 |

| 4 | Sc(OTf)₃ (5) | Acetonitrile (B52724) | 25 | 6 | 82 |

| 5 | Sc(OTf)₃ (5) | Toluene | 50 | 4 | 85 |

| 6 | Sc(OTf)₃ (2) | Toluene | 50 | 4 | 83 |

This table illustrates a typical workflow where parameters are systematically varied to identify the optimal conditions for the reaction. researchgate.net

Production of Analogues and Compound Libraries via Established Synthetic Routes

The synthetic methodologies established for this compound can be readily adapted to produce a library of structurally related analogues. This is highly valuable in fields like medicinal chemistry for structure-activity relationship (SAR) studies. nih.gov

Using a multicomponent reaction strategy, variation can be introduced by simply changing the starting materials. For example:

Varying the aldehyde: Replacing cyclopentanecarbaldehyde with other cyclic or acyclic aldehydes (e.g., cyclohexanecarbaldehyde, isobutyraldehyde) would generate analogues with different substituents at the β-position.

Varying the ester component: Using ethyl, tert-butyl, or benzyl (B1604629) acrylates instead of methyl acrylate in a Michael addition or as a ketene silyl acetal precursor would yield different ester analogues.

Varying the amine: Employing primary or secondary amines other than ammonia would lead to N-substituted analogues.

This combinatorial approach allows for the rapid generation of a diverse set of molecules from a common synthetic pathway, facilitating the exploration of chemical space around the parent compound. nih.govmdpi.com The creation of such poly(β-amino ester) libraries has been particularly effective in materials science for applications like gene delivery. nih.gov

Stereochemical Investigations of Methyl 3 Amino 3 Cyclopentylpropanoate

Analysis of Chiral Centers and Potential Stereoisomers in Methyl 3-amino-3-cyclopentylpropanoate

This compound possesses a single chiral center at the carbon atom to which the amino group and the cyclopentyl group are attached (C3). A chiral center is a carbon atom that is bonded to four different groups. In this case, the C3 atom is attached to:

An amino group (-NH2)

A cyclopentyl group

A carboxymethyl group (-CH2COOCH3)

A hydrogen atom

The presence of this single chiral center means that this compound can exist as a pair of enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. These are designated as the (R)- and (S)-enantiomers based on the Cahn-Ingold-Prelog priority rules.

The number of possible stereoisomers for a molecule can be determined by the formula 2^n, where 'n' is the number of chiral centers. For this compound, with n=1, there are 2^1 = 2 possible stereoisomers.

| Stereoisomer | Configuration at C3 |

| Enantiomer 1 | (R) |

| Enantiomer 2 | (S) |

This table outlines the possible stereoisomers of this compound based on the single chiral center.

Enantioselective and Diastereoselective Synthetic Strategies for this compound

The synthesis of enantiomerically pure β-amino esters, such as this compound, is a significant area of research. Several strategies can be employed to achieve enantioselective or diastereoselective synthesis.

Enantioselective Synthesis:

A promising approach for the asymmetric synthesis of cyclopentyl β-amino esters involves a [3+2] cycloaddition of enecarbamates with electrophilic metalloenolcarbene intermediates. nih.gov This method has been shown to produce chiral cyclopentyl β-amino esters with high yields, excellent diastereocontrol, and up to 98% enantiomeric excess (ee). nih.gov The reaction typically utilizes a chiral dirhodium catalyst to induce asymmetry. While this method has been demonstrated for various trans-β-arylvinylcarbamates, it provides a strong foundation for a potential synthetic route to enantiomerically enriched this compound by selecting appropriate starting materials.

Another strategy could involve the stereoselective synthesis of β-amino acids with quaternary centers. fau.denih.gov For instance, methods have been developed for the synthesis of quaternary center-bearing azetines which can be subsequently converted to β-amino acid derivatives. nih.gov

Diastereoselective Synthesis:

If additional chiral centers were present in the molecule, diastereoselective strategies would be crucial. For related cyclopentane β-amino acid derivatives, diastereoselective tandem conjugate addition and cyclization protocols have been successfully employed.

Methodologies for Stereochemical Resolution and Determination of Enantiomeric Excess

When an enantioselective synthesis is not employed, a racemic mixture of (R)- and (S)-Methyl 3-amino-3-cyclopentylpropanoate would be produced. The separation of these enantiomers, a process known as resolution, is essential for studying the properties of each individual isomer.

Stereochemical Resolution:

Enzymatic kinetic resolution is a widely used and effective method for resolving racemic amino esters. mdpi.commdpi.com This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction with one enantiomer over the other. For example, lipase-catalyzed hydrolysis of the ester group can be employed. In a typical scenario, the enzyme would selectively hydrolyze one enantiomer (e.g., the (S)-enantiomer) to the corresponding β-amino acid, leaving the other enantiomer (e.g., the (R)-ester) unreacted. The resulting mixture of the β-amino acid and the unreacted ester can then be separated by conventional methods like extraction or chromatography. Lipases from Candida rugosa have been successfully used for the kinetic resolution of similar β-amino esters. mdpi.com

Determination of Enantiomeric Excess (ee):

Once a resolution has been performed or an enantioselective synthesis has been carried out, it is crucial to determine the enantiomeric purity, or enantiomeric excess (ee), of the product. Several analytical techniques are available for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods for separating and quantifying enantiomers. sigmaaldrich.commdpi.comgoogle.comyakhak.orgnih.gov The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and, thus, their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of chiral amines and amino acid esters. yakhak.org

Chiral Capillary Electrophoresis (CE): This technique utilizes a chiral selector added to the background electrolyte to achieve separation of enantiomers. It has been successfully applied to the chiral separation of β-methyl-amino acids using ligand-exchange principles. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is not inherently a chiral technique, the use of chiral derivatizing agents or chiral solvating agents can be employed to differentiate between enantiomers. The resulting diastereomeric derivatives or complexes will exhibit distinct signals in the NMR spectrum, allowing for the determination of their relative concentrations.

| Method | Principle | Typical Application |

| Chiral HPLC | Differential interaction with a chiral stationary phase | Separation and quantification of enantiomers |

| Chiral CE | Differential migration in the presence of a chiral selector | Separation of chiral amino acids |

| NMR with Chiral Auxiliaries | Formation of diastereomeric species with distinct spectra | Determination of enantiomeric ratios |

This table summarizes common methods for the determination of enantiomeric excess.

Impact of Stereochemistry on Molecular Recognition and Interactions

The three-dimensional structure of a molecule is critical for its interaction with other chiral molecules, such as biological receptors and enzymes. mdpi.comnih.gov Therefore, the (R)- and (S)-enantiomers of this compound are expected to exhibit different biological activities.

In a biological system, a drug or other bioactive molecule often interacts with a specific binding site on a protein. These binding sites are themselves chiral, being composed of L-amino acids. This chirality of the receptor leads to stereospecific interactions with the enantiomers of a chiral ligand. One enantiomer may bind with high affinity and elicit a desired biological response, while the other enantiomer may bind with lower affinity, have no effect, or even produce undesirable or toxic effects. mdpi.com

For example, in a study of nature-inspired 3-Br-acivicin isomers, it was found that only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereochemistry plays a crucial role in the biological activity. nih.gov This stereoselectivity was attributed to potential differences in uptake by transporters and interactions with biological targets. nih.gov Similarly, the stereoisomers of cyclopentyl β-amino esters are likely to have distinct pharmacological profiles due to differential interactions with their biological targets. The specific orientation of the amino and cyclopentyl groups will dictate how the molecule fits into a binding pocket and interacts with key residues.

Reactivity and Mechanistic Studies of Methyl 3 Amino 3 Cyclopentylpropanoate

Elucidation of Key Reaction Pathways for Methyl 3-amino-3-cyclopentylpropanoate

The presence of both a nucleophilic amine and an electrophilic ester group within the same molecule suggests a rich and varied reactivity profile.

The primary amine group in this compound is a primary site for nucleophilic reactions.

Acylation: The lone pair of electrons on the nitrogen atom allows it to act as a potent nucleophile, readily attacking electrophilic carbonyl carbons of acylating agents like acyl chlorides and acid anhydrides. studymind.co.uk This reaction proceeds via a nucleophilic addition-elimination mechanism to form stable amide products. studymind.co.uk Given the higher nucleophilicity of amines compared to alcohols, these reactions are generally facile. The reaction of a primary amine with an acyl chloride is a common method for forming N-substituted amides. libretexts.org

Alkylation: The primary amine can also undergo nucleophilic substitution reactions with alkyl halides. studymind.co.uk This process can lead to the formation of secondary and tertiary amines. However, a significant challenge in the alkylation of primary amines is the potential for over-alkylation, leading to a mixture of products (secondary amine, tertiary amine, and even quaternary ammonium (B1175870) salts). studymind.co.uk Catalytic methods, such as those employing borrowing hydrogen strategies with alcohols as alkylating agents, have been developed for the selective N-alkylation of amino acid esters with high retention of stereochemistry. nih.gov

Table 1: Representative Amine-Based Transformations

| Transformation | Reagent Example | Product Type | General Conditions |

| Acylation | Acetyl Chloride | N-acetyl amide | Aprotic solvent, often with a non-nucleophilic base |

| Alkylation | Methyl Iodide | N-methyl amine (mono-, di-, tri-substituted) | Solvent, potential for over-alkylation |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | N-alkyl amine | Controlled pH |

The methyl ester group is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification.

Hydrolysis: Esters can be hydrolyzed to the corresponding carboxylic acid and alcohol under both acidic and basic conditions. geeksforgeeks.orgchemistrysteps.com

Acid-catalyzed hydrolysis is a reversible equilibrium process. chemistrysteps.comsavemyexams.com To drive the reaction to completion, a large excess of water is typically used. chemistrysteps.com The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by water. chemistrysteps.com

Base-catalyzed hydrolysis (saponification) is an irreversible process. geeksforgeeks.orgchemistrysteps.com The hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which prevents the reverse reaction. chemistrysteps.com For β-amino esters, studies have shown that hydrolysis can be achieved under various conditions, sometimes with enzymatic catalysis to achieve enantioselectivity. researchgate.netmdpi.com

Transesterification: This reaction involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com Similar to hydrolysis, using a large excess of the new alcohol can shift the equilibrium towards the desired product. masterorganicchemistry.com This process is useful for modifying the ester group without affecting other parts of the molecule, provided the conditions are chosen carefully. The transesterification of β-keto esters is a well-established transformation, highlighting the reactivity of the ester group in similar structural contexts. nih.govrsc.org

Table 2: Illustrative Ester Functional Group Modifications

| Transformation | Catalyst/Conditions | Products | Key Feature |

| Acid-Catalyzed Hydrolysis | Dilute H₂SO₄, excess H₂O, heat | 3-amino-3-cyclopentylpropanoic acid + Methanol (B129727) | Reversible |

| Base-Catalyzed Hydrolysis | Dilute NaOH, heat | Sodium 3-amino-3-cyclopentylpropanoate + Methanol | Irreversible |

| Transesterification | Ethanol, Acid or Base catalyst | Ethyl 3-amino-3-cyclopentylpropanoate + Methanol | Equilibrium-driven |

The cyclopentyl group is a non-aromatic, saturated carbocycle. ashp.org Direct functionalization of an unactivated cyclopentyl ring is generally challenging and often requires harsh reaction conditions, such as free-radical halogenation, which would likely be incompatible with the amine and ester functional groups present in this compound. The incorporation of cyclopentyl rings in drug candidates is often done to enhance potency and selectivity by providing a specific three-dimensional structure. nih.gov Synthetic strategies typically involve building the functionalized ring system from precursors rather than modifying it at a late stage. researchgate.net Therefore, selective functionalization of the cyclopentyl ring in the target molecule without affecting the more reactive amine and ester groups would be a significant synthetic challenge.

Exploration of Selectivity in Chemical Transformations Involving this compound

Given the presence of two primary reactive sites, the chemoselectivity of reactions is a critical consideration. The amine group is generally a stronger nucleophile than the carbonyl oxygen of the ester. rsc.org

In reactions with electrophiles, the amine group is expected to react preferentially. For instance, in an acylation reaction using one equivalent of an acyl chloride, the major product would be the N-acylated compound. rsc.org Selective O-acylation of the ester (which is not a standard reaction) or reaction at the ester carbonyl would require protection of the more reactive amino group. rsc.org

Similarly, in reactions involving a strong base, the most acidic proton would be removed first. In this molecule, the protons on the nitrogen of the protonated amine would be the most acidic. In neutral form, the α-protons to the ester carbonyl are acidic, but a strong, non-nucleophilic base would be required to deprotonate this position without attacking the ester. The higher nucleophilicity of the amine group compared to an alcohol (the analogous group in hydroxy esters) makes selective reactions at other positions challenging without a protection strategy. rsc.org

Kinetic and Thermodynamic Analysis of Reactions Involving this compound

Specific kinetic and thermodynamic data for reactions involving this compound are not available in the literature. However, general principles can be applied based on studies of similar compounds.

Kinetic Analysis: Kinetic studies of the acylation of amines and the hydrolysis of esters provide insights into reaction rates and mechanisms. For example, the rate of acylation would be expected to be first order in both the amine and the acylating agent. bohrium.com Kinetic resolution studies of β-amino esters using enzymes have demonstrated that reaction rates can be highly dependent on the stereochemistry of the substrate. acs.org The rate of ester hydrolysis is dependent on pH and temperature. actachemscand.org A detailed kinetic analysis would involve monitoring the concentration of reactants and products over time under various conditions to determine rate constants and reaction orders.

Thermodynamic Analysis: The thermodynamics of the key reactions can also be considered.

Acylation: The formation of a stable amide bond from a reactive acyl chloride is a thermodynamically favorable (exergonic) process.

Ester Hydrolysis: The thermodynamics of ester hydrolysis can be influenced by the reaction conditions. While acid-catalyzed hydrolysis is an equilibrium process, base-catalyzed hydrolysis is essentially irreversible and thus highly exergonic due to the deprotonation of the resulting carboxylic acid. chemistrysteps.comessaycompany.com Studies on lipase-catalyzed hydrolysis and esterification have shown these reactions to be thermodynamically favorable, with negative changes in Gibbs free energy (ΔG). essaycompany.com

A comprehensive thermodynamic analysis would involve determining the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes for each transformation, which could be accomplished through calorimetry or by studying the temperature dependence of the equilibrium constant.

Methyl 3 Amino 3 Cyclopentylpropanoate As a Building Block and Scaffold in Organic Synthesis

Utilization of Methyl 3-amino-3-cyclopentylpropanoate in the Construction of Complex Molecular Architectures

This compound is a valuable bifunctional building block for the synthesis of complex molecular architectures. Its structure, featuring a reactive secondary amine and a methyl ester, allows for sequential or orthogonal chemical modifications. The cyclopentyl group introduces a lipophilic and conformationally constrained element into the target molecules.

The primary amine serves as a nucleophile or as a point for the introduction of various functional groups through N-alkylation, N-acylation, or reductive amination. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation, or it can be reduced to the corresponding alcohol. This dual reactivity is fundamental to its application in the construction of elaborate molecular structures.

In the synthesis of complex molecules, β-amino esters like this compound are often used to create peptide mimics or peptidomimetics. The incorporation of such non-natural amino acids can significantly influence the secondary structure and metabolic stability of peptides. For instance, the cyclopentyl group can restrict the conformational flexibility of a peptide backbone, which can be advantageous in the design of biologically active compounds.

The general strategy for utilizing this building block in a linear synthesis is depicted below:

| Step | Reaction | Reagent/Conditions | Resulting Functional Group |

| 1 | N-Protection | Boc₂O, Et₃N, DCM | Boc-protected amine |

| 2 | Ester Hydrolysis | LiOH, THF/H₂O | Carboxylic acid |

| 3 | Amide Coupling | H-AA-OR', EDC, HOBt | Dipeptide mimic |

| 4 | Deprotection | TFA or HCl in Dioxane | Free amine for further elongation |

This table illustrates a typical sequence for elongating a peptide chain using a protected β-amino acid derivative.

Role of this compound in Scaffold Design for Advanced Chemical Entities

The rigid cyclopentyl group combined with the flexible propanoate chain makes this compound an interesting scaffold for the design of new chemical entities. In medicinal chemistry, scaffolds are core structures upon which various substituents can be placed to create a library of compounds for biological screening. The defined three-dimensional structure of the cyclopentyl group can help in positioning these substituents in specific orientations to interact with biological targets.

The use of conformationally restricted building blocks is a key strategy in drug design to reduce the entropic penalty upon binding to a receptor and to improve selectivity. The cyclopentyl moiety in this context serves as a rigid core, while the amino and ester functionalities provide anchor points for diversification.

An example of a scaffold design strategy could involve the synthesis of a central core structure from which different functionalities can be extended.

| Scaffold Position | Derivatization Reaction | Potential Substituents |

| Amino Group | Acylation, Sulfonylation, Reductive Amination | Aromatic rings, Heterocycles, Alkyl chains |

| Ester Group (after hydrolysis) | Amide bond formation | Amino acids, Amines with diverse functionalities |

| Cyclopentyl Group (if functionalized) | Not directly applicable without prior modification | N/A |

This table outlines potential diversification points on the this compound scaffold for creating a chemical library.

Synthetic Applications of this compound in the Preparation of Amino Acid Derivatives

This compound is a β-amino acid derivative, and its structure is closely related to naturally occurring amino acids. This makes it a useful precursor for the synthesis of a variety of non-natural amino acid derivatives and peptidomimetics. nih.gov

One common application is in the synthesis of β-peptides, which are polymers of β-amino acids. These peptides can adopt stable secondary structures, such as helices and sheets, and are often resistant to enzymatic degradation. The synthesis of a simple β-dipeptide would involve the coupling of N-protected this compound with another amino acid ester.

A general method for the preparation of amino acid methyl esters involves the use of methanol (B129727) in the presence of an acid catalyst, such as trimethylchlorosilane or thionyl chloride. nih.govmdpi.com This suggests that the synthesis of the title compound itself is straightforward from the corresponding β-amino acid.

| Reactant 1 (N-Protected) | Reactant 2 (Ester) | Coupling Reagent | Product |

| Boc-3-amino-3-cyclopentylpropanoic acid | H-Gly-OMe | HATU, DIPEA | Boc-NH-(CH-cyclopentyl)-CH₂-CO-Gly-OMe |

| Fmoc-3-amino-3-cyclopentylpropanoic acid | H-Ala-OtBu | PyBOP, HOBt | Fmoc-NH-(CH-cyclopentyl)-CH₂-CO-Ala-OtBu |

This table provides examples of dipeptide derivatives that can be synthesized from this compound.

Furthermore, the amino group can be modified to create a wide range of derivatives. For example, reductive amination with aldehydes or ketones can introduce diverse substituents at the nitrogen atom.

Development of Novel Heterocycles and Macrocycles Incorporating the this compound Core

The bifunctional nature of this compound makes it an excellent starting material for the synthesis of various heterocyclic and macrocyclic structures.

Heterocycle Synthesis: The amino and ester groups can react intramolecularly or with other reagents to form cyclic structures. For example, condensation with a 1,3-dicarbonyl compound could lead to the formation of a dihydropyrimidinone ring, a common motif in pharmacologically active molecules. While specific examples involving this compound are not prevalent in the literature, the reactivity of β-amino esters is well-established in the synthesis of heterocycles. researchgate.net For instance, the reaction of β-amino esters with isothiocyanates can yield thioureas, which can be further cyclized to form various sulfur and nitrogen-containing heterocycles.

Macrocycle Synthesis: Macrocycles are large ring structures that are of significant interest in drug discovery and material science. This compound can be incorporated into macrocyclic peptides or other macrostructures. nih.gov A common strategy for macrocyclization involves the formation of an amide bond between the N-terminus and the C-terminus of a linear precursor.

A synthetic route to a macrocycle could involve the following steps:

Synthesis of a linear peptide containing the this compound unit.

Deprotection of the N-terminal amine and the C-terminal carboxylic acid.

Intramolecular amide bond formation under high dilution conditions to favor macrocyclization over polymerization.

| Linear Precursor | Cyclization Conditions | Macrocyclic Product |

| H₂N-(CH-cyclopentyl)-CH₂-CO-Peptide-COOH | HBTU, DIPEA, High Dilution | Cyclo[-(NH-(CH-cyclopentyl)-CH₂-CO-Peptide)-] |

| H₂N-Peptide-CO-NH-(CH-cyclopentyl)-CH₂-COOH | T3P, Et₃N, High Dilution | Cyclo[-(Peptide-CO-NH-(CH-cyclopentyl)-CH₂-CO)-] |

This table illustrates general strategies for the synthesis of macrocycles incorporating the this compound core.

The incorporation of the cyclopentyl group can pre-organize the linear precursor, potentially facilitating the cyclization step and influencing the conformation of the resulting macrocycle.

Advanced Spectroscopic and Analytical Methodologies in the Characterization of Methyl 3 Amino 3 Cyclopentylpropanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through ¹H NMR and ¹³C NMR, the precise connectivity and chemical environment of each atom in Methyl 3-amino-3-cyclopentylpropanoate can be determined.

¹H NMR Spectroscopy

In ¹H NMR analysis, the distinct electronic environments of hydrogen atoms (protons) lead to signals at different chemical shifts. The spectrum for this compound is expected to show several key resonances. The protons of the methyl ester group (-OCH₃) would typically appear as a sharp singlet, as they are not coupled to other protons. The protons on the cyclopentyl ring would produce complex, overlapping multiplets in the aliphatic region of the spectrum. The primary amine (-NH₂) protons often appear as a broad singlet, and their chemical shift can be variable. The protons of the ethyl bridge (-CH-CH₂-) would likely appear as complex multiplets due to their proximity to the chiral center, making them diastereotopic.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| -NH₂ (Amine) | 1.5 - 3.0 | Broad Singlet (br s) |

| -OCH₃ (Ester Methyl) | ~3.65 | Singlet (s) |

| -CH₂-COOCH₃ | 2.4 - 2.6 | Multiplet (m) |

| Cyclopentyl-CH-NH₂ | 3.0 - 3.4 | Multiplet (m) |

| Cyclopentyl Ring Protons | 1.2 - 1.9 | Multiplet (m) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon of the ester group is characteristically found far downfield. libretexts.org The carbon of the methyl ester appears in the 50-60 ppm range. docbrown.info The carbons of the cyclopentyl ring and the propanoate chain would resonate in the aliphatic region of the spectrum. libretexts.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C =O (Ester Carbonyl) | 172 - 175 |

| -OC H₃ (Ester Methyl) | 50 - 52 |

| Cyclopentyl-C H-NH₂ | 55 - 65 |

| -C H₂-COOCH₃ | 35 - 45 |

| C -CH-NH₂ (Cyclopentyl) | 40 - 50 |

| Cyclopentyl Ring Carbons | 25 - 35 |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis (e.g., HRMS-ESI+, LC-MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS-ESI+)

High-Resolution Mass Spectrometry with a soft ionization technique like Electrospray Ionization (ESI) in positive mode is used to determine the exact mass of the protonated molecule, [M+H]⁺. This allows for the calculation of the elemental formula with high confidence. For this compound (C₉H₁₇NO₂), the exact mass is 171.12593. The HRMS-ESI+ analysis would aim to detect the [M+H]⁺ ion with a mass-to-charge ratio (m/z) of 172.13320.

Fragmentation Analysis

When coupled with a separation technique like Liquid Chromatography (LC-MS) and employing tandem mass spectrometry (MS/MS), the fragmentation pattern of the parent ion can be studied. This provides structural confirmation. Common fragmentation pathways for protonated beta-amino esters include the loss of small neutral molecules like methanol (B129727) (CH₃OH) or water (H₂O), and cleavage of the carbon-carbon bonds in the propanoate chain. nih.govunito.it The immonium ion resulting from the cleavage adjacent to the nitrogen is often a characteristic fragment. nih.gov

Table 3: Predicted HRMS-ESI+ and Fragmentation Data for this compound

| Ion | Formula | Predicted m/z | Description |

| [M+H]⁺ | [C₉H₁₈NO₂]⁺ | 172.1332 | Protonated Parent Molecule |

| [M+H - H₂O]⁺ | [C₉H₁₆NO]⁺ | 154.1226 | Loss of Water |

| [M+H - CH₃OH]⁺ | [C₈H₁₄NO]⁺ | 140.1070 | Loss of Methanol |

| [M+H - COOCH₃]⁺ | [C₈H₁₇N]⁺ | 113.1356 | Loss of Methoxycarbonyl Radical |

Chromatographic Methods for Purity Assessment and Separation of Stereoisomers (e.g., HPLC, UPLC)

Chromatographic methods are essential for assessing the purity of the synthesized compound and for separating its stereoisomers. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques.

Purity Assessment

For purity analysis, a reversed-phase HPLC method is typically employed. A C18 column is commonly used with a mobile phase gradient consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Detection can be achieved using a mass spectrometer (LC-MS) or an Evaporative Light Scattering Detector (ELSD), as the molecule lacks a strong UV chromophore. scielo.org.za

Separation of Stereoisomers

This compound possesses a chiral center at the carbon atom bonded to both the amino group and the cyclopentyl ring. Therefore, it exists as a pair of enantiomers. To separate these enantiomers, chiral chromatography is required. This is achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based columns (e.g., Chiralpak series) or macrocyclic glycopeptide-based columns (e.g., Chirobiotic series) are effective for separating the enantiomers of amino acids and their derivatives. sigmaaldrich.com The mobile phase is often a mixture of alkanes (like hexane) and an alcohol (like isopropanol).

Table 4: Typical HPLC/UPLC Conditions

| Analysis Type | Column Type | Typical Mobile Phase | Detection |

| Purity Assessment | Reversed-Phase C18 | Water / Acetonitrile Gradient | MS, ELSD |

| Chiral Separation | Chiral Stationary Phase (e.g., Polysaccharide-based) | Hexane / Isopropanol | UV, MS |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

The IR spectrum of this compound would be expected to show several key absorption bands. The N-H bonds of the primary amine typically produce two distinct stretching vibrations. researchgate.net A strong, sharp absorption corresponding to the C=O stretch of the ester is one of the most prominent signals in the spectrum. st-andrews.ac.uk The C-H stretching of the aliphatic cyclopentyl and propanoate groups will also be clearly visible. docbrown.info

Table 5: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) | Medium |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Strong |

| Ester (-COOCH₃) | C=O Stretch | 1735 - 1750 | Strong, Sharp |

| Primary Amine (-NH₂) | N-H Bend | 1590 - 1650 | Medium |

| Ester (-COOCH₃) | C-O Stretch | 1000 - 1300 | Strong |

Theoretical and Computational Studies on Methyl 3 Amino 3 Cyclopentylpropanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties and predicting the reactivity of molecules. scienceopen.com By solving approximations of the Schrödinger equation, DFT can determine the electron distribution and orbital energies of Methyl 3-amino-3-cyclopentylpropanoate.

Detailed research findings from DFT calculations would typically involve optimizing the molecule's geometry to find its lowest energy structure. From this optimized structure, various electronic properties can be calculated. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. mdpi.commdpi.com

Reactivity descriptors, such as electrostatic potential (ESP) maps, can also be generated. These maps show the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for nucleophilic and electrophilic attack. For this compound, the nitrogen atom of the amino group is expected to be a region of negative potential (a nucleophilic center), while the carbonyl carbon of the ester group would be a region of positive potential (an electrophilic center).

| Electron Affinity | 0.9 eV | The energy released when an electron is added to the molecule. |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this type.

Conformational Analysis and Energy Landscapes of this compound

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformations (energy minima) and the energy barriers for rotation around single bonds. uwlax.edu

Table 2: Relative Energies of Key Conformers of this compound (Illustrative Data)

| Conformer | Dihedral Angle (N-C-C-C) | Cyclopentyl Pucker | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|---|

| Global Minimum | ~60° (gauche) | Envelope | 0.0 | Stabilized by an intramolecular N-H···O=C hydrogen bond. |

| Local Minimum 1 | ~180° (anti) | Twist | 1.5 | Extended conformation, sterically accessible. |

| Local Minimum 2 | ~-60° (gauche) | Envelope | 2.1 | Less stable gauche conformer. |

| Transition State 1 | ~120° | Planar (barrier) | 4.5 | Energy barrier for rotation between gauche and anti conformers. |

Note: The data in this table is hypothetical, based on typical energy differences found in conformational analyses of similar flexible molecules.

Molecular Modeling and Dynamics Simulations for Intermolecular Interactions

Molecular modeling and, in particular, molecular dynamics (MD) simulations, are used to study how molecules interact with each other in a condensed phase (e.g., in a solvent or in a crystal). mdpi.comarxiv.org An MD simulation calculates the trajectory of atoms and molecules over time, providing a detailed picture of their dynamic behavior and intermolecular interactions.

For this compound, MD simulations can reveal how it interacts with solvent molecules, such as water, or how molecules of the compound interact with each other. The primary intermolecular interactions would include:

Hydrogen Bonding: The amino group (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the ester oxygen (C-O-C) can act as hydrogen bond acceptors. These are strong, directional interactions that significantly influence the compound's properties.

Van der Waals Forces: These are weaker, non-specific interactions arising from temporary fluctuations in electron density and are present between all atoms. The cyclopentyl and methyl groups would primarily interact through these forces. nih.gov

Energy frameworks can be calculated to visualize and quantify the strength of these interactions within a simulated crystal lattice, showing the dominant forces (e.g., dispersion, electrostatic) responsible for the crystal packing. mdpi.com

Prediction of Spectroscopic Properties and Reaction Mechanisms via Computational Approaches

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of new compounds. nih.govdergipark.org.tr

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated with good accuracy using methods like GIAO (Gauge-Including Atomic Orbital). dergipark.org.tr By calculating the NMR spectra for different low-energy conformers, a weighted average spectrum can be predicted that can be compared directly with experimental data. mdpi.com

IR Spectroscopy: The vibrational frequencies corresponding to the stretching and bending of chemical bonds can be calculated. researchgate.net These frequencies correspond to the peaks in an infrared (IR) spectrum. Comparing the computed spectrum with an experimental one can help confirm the structure and identify specific functional groups.

Furthermore, computational approaches can be used to explore potential reaction mechanisms. mdpi.com By locating the transition state structures and calculating the activation energies for a proposed reaction, the most likely pathway can be determined. nih.govscispace.com For example, the mechanism of ester hydrolysis or amide formation involving this compound could be investigated to predict reaction kinetics and outcomes. researchgate.netresearchgate.net

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative Data)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 173.5 |

| CH (attached to N and cyclopentyl) | 55.2 |

| CH₂ (alpha to carbonyl) | 42.1 |

| OCH₃ (ester methyl) | 51.8 |

| Cyclopentyl C1 (attached to CH) | 45.0 |

| Cyclopentyl C2, C5 | 28.5 |

| Cyclopentyl C3, C4 | 25.9 |

Note: This data is illustrative and represents typical chemical shifts for the carbon environments present in the molecule, as would be predicted by computational methods.

Biochemical and Biological Research Contexts of Methyl 3 Amino 3 Cyclopentylpropanoate Derivatives

Investigation into the Incorporation of Methyl 3-amino-3-cyclopentylpropanoate into Peptidomimetic Structures

The rigid cyclopentyl group of this compound makes it an attractive candidate for incorporation into peptidomimetics. These are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as resistance to enzymatic degradation. nih.govnih.gov The inclusion of cyclic β-amino acids, like the cyclopentane-containing analogue of this compound, can induce specific secondary structures in peptides, such as helices and turns. nih.govacs.org

Research into the incorporation of cyclic β-amino acids has demonstrated their ability to constrain the conformational flexibility of peptide backbones. nih.gov For example, oligomers of trans-2-aminocyclopentanecarboxylic acid have been shown to adopt stable 12-helical structures. nih.gov This conformational control is crucial for designing peptides that can bind with high affinity and specificity to biological targets. acs.org The synthesis of peptides containing these modified amino acids can be achieved through both solid-phase and solution-phase peptide synthesis methodologies. nih.govacs.org

| Parameter | Observation | Reference |

|---|---|---|

| Structural Impact | Introduction of specific secondary structures (e.g., helices, turns) | nih.govacs.org |

| Conformational Flexibility | Reduced, leading to more rigid peptide backbones | nih.gov |

| Synthesis Methods | Solid-phase and solution-phase peptide synthesis | nih.govacs.org |

Academic Studies on the Interaction of this compound Derivatives with Biological Macromolecules (excluding specific biological activities)

The unique three-dimensional structure imparted by this compound derivatives influences their interaction with biological macromolecules such as proteins and nucleic acids. The cyclopentyl group can enhance the hydrophobicity of a peptide, which may improve its ability to interact with the hydrophobic pockets of proteins. nbinno.com Furthermore, the conformational rigidity conferred by this cyclic β-amino acid can lead to a more favorable entropic profile upon binding to a target, potentially increasing binding affinity. acs.org

Studies on peptidomimetics containing cyclic amino acids have shown that these modifications can significantly impact binding to protein surfaces. nih.govnih.gov For instance, the introduction of D-amino acids and cyclic structures into peptidomimetics has been explored to enhance their binding to protein targets like the HER2 receptor. nih.gov The pre-organization of the peptide into a specific conformation by the cyclic residue can reduce the entropic penalty of binding, leading to stronger interactions. acs.org

| Interaction Factor | Influence of Cyclopentyl Moiety | Reference |

|---|---|---|

| Hydrophobicity | Increased, potentially enhancing interaction with hydrophobic protein domains | nbinno.com |

| Binding Affinity | Can be increased due to a more favorable entropic profile upon binding | acs.org |

| Specificity | Conformational rigidity can lead to higher specificity for the target macromolecule | nih.gov |

Exploration of this compound as a Precursor for Biosynthetic Pathway Intermediates

While the natural biosynthesis of this compound has not been extensively documented, the biosynthesis of β-amino acids and cyclic amino acids provides a framework for understanding its potential role as a precursor. nih.govwikipedia.org β-Amino acids in nature are often synthesized from α-amino acids through the action of aminomutases or by pathways involving the addition of ammonia (B1221849) to α,β-unsaturated carboxylic acids. nih.govresearchgate.net Cyclic amino acids, such as proline, are synthesized from linear precursors through enzymatic cyclization reactions.

Given this, it is plausible that this compound or its unesterified form could serve as a precursor or an intermediate in the biosynthesis of more complex natural products. nih.gov The cyclopentyl ring could be derived from various metabolic intermediates, and the aminopropanoate chain could be formed through pathways analogous to those for other β-amino acids. libretexts.orgresearchgate.net Further research involving isotopic labeling studies could elucidate the specific biosynthetic pathways that might utilize this compound.

Design and Synthesis of Labeled this compound for Biochemical Probes

The development of labeled versions of this compound is essential for its use as a biochemical probe to study biological systems. nih.goved.ac.uk Isotopically labeled analogues, for example with ¹³C or ¹⁵N, can be synthesized and incorporated into peptides for structural and dynamic studies by nuclear magnetic resonance (NMR) spectroscopy. researchgate.net Fluorescently labeled derivatives can be used to visualize the localization of the peptide within cells and to monitor its interaction with target molecules in real-time. nih.goved.ac.ukchemrxiv.org

The synthesis of these probes typically involves the attachment of a fluorescent dye or the incorporation of an isotopic label during the chemical synthesis of the amino acid. researchgate.netacs.org For example, a fluorescent group can be attached to the amino group of the amino acid before its incorporation into a peptide. nih.gov These labeled probes are invaluable tools for chemical biology research, enabling the detailed investigation of the mechanisms of action of peptidomimetics. nih.goved.ac.uk

| Labeling Strategy | Application | Reference |

|---|---|---|

| Isotopic Labeling (e.g., ¹³C, ¹⁵N) | NMR-based structural and dynamic studies of peptides | researchgate.net |

| Fluorescent Labeling | Cellular localization studies and real-time interaction monitoring | nih.goved.ac.ukchemrxiv.org |

Future Research Directions and Emerging Trends

Innovations in Green Chemistry Approaches for Methyl 3-amino-3-cyclopentylpropanoate Synthesis

The synthesis of β-amino esters, including this compound, is increasingly being guided by the principles of green chemistry, which prioritize the use of environmentally benign solvents, catalysts, and processes. Future research will likely focus on optimizing and innovating these sustainable synthetic routes.

One promising avenue is the expanded use of biocatalysis . Enzymes, such as lipases and transaminases, offer high stereo- and regioselectivity under mild reaction conditions, often in aqueous media. mdpi.comresearchgate.net Lipase-catalyzed methods, for instance, have been successfully employed for the resolution of various β-amino acid esters through hydrolysis. mdpi.com The application of engineered transaminases for the direct amination of corresponding keto-esters represents a powerful tool for the efficient and environmentally friendly production of chiral amines. researchgate.netmdpi.com Future work will likely involve screening for or engineering novel enzymes that can efficiently catalyze the synthesis of this compound, potentially leading to highly enantiopure products.

Flow chemistry is another rapidly advancing area that holds significant promise for the green synthesis of this compound. Continuous-flow processes offer enhanced heat and mass transfer, improved safety, and the potential for straightforward scaling-up. researchgate.netrsc.org The synthesis of β-amino acid esters has been demonstrated in continuous-flow microreactors, showcasing benefits such as reduced reaction times and improved efficiency. mdpi.com Future research could focus on developing a fully continuous process for this compound, integrating synthesis, purification, and real-time analysis, thereby minimizing waste and energy consumption. rsc.orgacs.org

The following table summarizes potential green chemistry approaches for the synthesis of this compound:

| Green Chemistry Approach | Potential Advantages | Key Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. mdpi.comresearchgate.net | Screening and engineering of enzymes (e.g., lipases, transaminases) for efficient synthesis. |

| Flow Chemistry | Improved process control, enhanced safety, scalability, and reduced waste. researchgate.netrsc.org | Development of integrated and automated continuous-flow synthesis platforms. |

| Solvent-Free or Green Solvents | Reduced environmental impact, simplified purification. | Exploration of reactions in water, ionic liquids, or under solvent-free conditions. |

Development of Advanced Catalytic Systems for Transformations Involving this compound

Beyond its synthesis, the functionalization of this compound through advanced catalytic methods opens up possibilities for creating a diverse range of derivatives with potentially valuable properties. A key area of future research will be the development of novel catalytic systems for the selective transformation of this molecule.

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct modification of organic molecules. nih.gov For this compound, this could involve the selective activation and arylation, alkylation, or amination of the cyclopentyl ring. chemrxiv.org The development of catalysts that can precisely target specific C-H bonds on the cyclopentyl moiety would enable the synthesis of novel analogs without the need for pre-functionalized starting materials. Future work will likely focus on designing new ligands and metal complexes to achieve high regioselectivity and stereoselectivity in these transformations.

Furthermore, the development of catalysts for the stereocontrolled alkylation of cyclic β-amino esters is an active area of research. nih.govrsc.org Such methods could be applied to this compound to introduce additional functional groups with high stereocontrol, leading to the synthesis of complex chiral molecules.

The following table outlines potential advanced catalytic transformations for this compound:

| Catalytic Transformation | Potential Outcome | Future Research Direction |

| C-H Functionalization | Direct introduction of functional groups onto the cyclopentyl ring. nih.govchemrxiv.org | Design of highly selective and efficient transition-metal catalysts. |

| Stereoselective Alkylation | Synthesis of complex chiral derivatives with multiple stereocenters. nih.govrsc.org | Development of novel chiral catalysts and reaction conditions. |

| Asymmetric Hydrogenation | Access to enantiopure saturated cyclic β-amino acids. | Exploration of new chiral ligands for highly enantioselective reductions. |

Integration of Machine Learning and AI in Predicting Reactivity and Designing Novel Derivatives

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the rapid prediction of molecular properties and the design of novel compounds with desired characteristics. nih.gov For this compound, these computational tools offer exciting prospects for accelerating research and development.

The following table highlights the potential applications of machine learning and AI in the study of this compound:

| Application Area | Potential Impact | Emerging Trends |

| Property Prediction | Accelerated screening of derivatives for desired properties. nih.govacs.orgmdpi.com | Development of more accurate and generalizable predictive models. |

| De Novo Design | Generation of novel molecular structures with optimized functionalities. mit.edunih.govoup.com | Integration of generative models with synthetic feasibility analysis. |

| Reaction Optimization | Prediction of optimal reaction conditions for synthesis and transformations. | Use of AI to explore vast reaction parameter spaces. |

Exploration of Supramolecular Chemistry with this compound Building Blocks

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to creating complex and functional materials. nih.gov The unique structural features of this compound, including its amino and ester groups and its cyclic moiety, make it an attractive building block for the construction of supramolecular assemblies. nih.gov

One area of exploration is the use of this compound in the design of metal-organic frameworks (MOFs) . MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. core.ac.uk By incorporating this compound or its derivatives as ligands, it may be possible to create novel MOFs with tailored pore sizes, shapes, and functionalities for applications in gas storage, separation, and catalysis. mdpi.commdpi.comrsc.org

Host-guest chemistry is another intriguing avenue, where the cyclopentyl group could act as a guest that binds within the cavity of a larger host molecule, or the molecule itself could be modified to act as a host. google.comnih.govasianpubs.org Such systems could find applications in sensing, drug delivery, and catalysis. acs.orgrsc.org The self-assembly of this compound derivatives into higher-order structures, such as nanofibers or gels, driven by hydrogen bonding and hydrophobic interactions, is also a promising area of research for the development of new biomaterials. frontiersin.orgmdpi.com

The following table summarizes potential applications of this compound in supramolecular chemistry:

| Supramolecular System | Potential Application | Research Focus |

| Metal-Organic Frameworks (MOFs) | Gas storage, separation, catalysis. core.ac.ukmdpi.commdpi.comrsc.org | Design and synthesis of novel MOFs incorporating the compound as a ligand. |

| Host-Guest Complexes | Sensing, controlled release, catalysis. google.comnih.govasianpubs.orgacs.orgrsc.org | Investigation of binding interactions with various host molecules. |

| Self-Assembled Materials | Biomaterials, drug delivery. frontiersin.orgmdpi.com | Study of the self-assembly behavior of functionalized derivatives. |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Methyl 3-amino-3-cyclopentylpropanoate to improve yield and purity?

- Methodological Answer : Synthesis optimization involves multi-step reactions, starting with cyclopentyl precursors and amino acid derivatives. Key strategies include:

- Temperature Control : Maintain reaction temperatures between 0–5°C during amine coupling to minimize side reactions (e.g., racemization) .

- Catalyst Selection : Use chiral catalysts (e.g., Rhodium complexes) to enhance stereoselectivity, particularly for the cyclopentyl moiety .

- Purification : Employ column chromatography with silica gel (hexane:ethyl acetate gradients) followed by recrystallization in ethanol/water mixtures to achieve >98% purity .

- Analytical Validation : Confirm structural integrity via H/C NMR (e.g., cyclopentyl proton signals at δ 1.5–2.1 ppm) and HPLC (C18 column, 220 nm detection) .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Stability assessments should include:

- Thermal Analysis : Perform thermogravimetric analysis (TGA) to determine decomposition thresholds (>150°C) and differential scanning calorimetry (DSC) to identify phase transitions .

- Hydrolytic Stability : Incubate the compound in buffered solutions (pH 2–12) at 37°C for 24–72 hours, monitoring ester hydrolysis via LC-MS. The cyclopentyl group enhances steric protection against hydrolysis compared to linear analogs .

- Light Sensitivity : Conduct accelerated photostability studies using UV-Vis irradiation (ICH Q1B guidelines) to assess degradation products .

Q. How can researchers evaluate the biological activity of this compound in enzyme inhibition assays?

- Methodological Answer :

- Target Selection : Prioritize enzymes with hydrophobic binding pockets (e.g., proteases, kinases) due to the compound’s cyclopentyl group .

- Assay Design : Use fluorescence-based assays (e.g., Förster resonance energy transfer (FRET)) with substrates like Z-Gly-Pro-AMC for protease inhibition studies. IC values should be calculated from dose-response curves (n=3 replicates) .

- Control Experiments : Include positive controls (e.g., E-64 for cysteine proteases) and assess non-specific binding via surface plasmon resonance (SPR) .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound analogs?

- Methodological Answer : Discrepancies often arise from structural variations (e.g., substituents on the cyclopentyl ring). Resolve conflicts by:

- Structural Elucidation : Compare X-ray crystallography or cryo-EM data of protein-ligand complexes to identify critical binding interactions (e.g., hydrogen bonding vs. hydrophobic effects) .

- Computational Modeling : Perform molecular dynamics simulations (AMBER/CHARMM force fields) to predict conformational flexibility and binding affinities .

- Meta-Analysis : Aggregate data from PubChem and ChEMBL, applying Bayesian statistics to account for experimental variability .

Q. What strategies are recommended for ensuring enantiomeric purity in this compound during scale-up?

- Methodological Answer :

- Chiral Resolution : Use preparative chiral HPLC (Chiralpak IA column, 90:10 heptane:isopropanol mobile phase) to separate enantiomers. Monitor optical rotation ([α]) to confirm purity .

- Asymmetric Synthesis : Optimize catalytic asymmetric hydrogenation with Ir-(P,N) ligands to achieve >99% enantiomeric excess (ee) .

- Quality Control : Implement inline polarimetry and circular dichroism (CD) spectroscopy during manufacturing .

Q. How can researchers mitigate risks associated with handling this compound in laboratory settings?

- Methodological Answer :

- PPE Protocols : Use nitrile gloves (ASTM D6978 standard), safety goggles with indirect ventilation, and Tyvek suits to prevent dermal exposure .

- Engineering Controls : Conduct reactions in fume hoods with HEPA filtration and install emergency showers/eyewash stations within 10 seconds of access .

- Waste Disposal : Neutralize acidic/basic byproducts with 10% NaOH or HCl before incineration (RCRA-compliant protocols) .

Comparative and Mechanistic Questions

Q. How does the reactivity of this compound differ from its fluorinated or chlorinated analogs?

- Methodological Answer :

- Electrophilic Reactivity : Use Hammett constants (σ) to compare substituent effects. The cyclopentyl group (σ ~ -0.15) reduces electrophilicity versus fluorinated analogs (σ ~ +0.52) .

- Nucleophilic Substitution : Perform kinetic studies (GC-MS monitoring) with benzyl bromide; cyclopentyl derivatives show slower SN rates due to steric hindrance .

- Computational Insights : Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal higher LUMO energies in cyclopentyl derivatives, indicating reduced electrophilicity .

Q. What experimental approaches are suitable for studying the metabolic pathways of this compound in vivo?

- Methodological Answer :

- Isotope Labeling : Synthesize C-labeled analogs (e.g., CH at the ester group) to track metabolites via LC-HRMS .

- Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH cofactor, identifying phase I metabolites (e.g., hydroxylation at cyclopentyl C3) .

- In Vivo Imaging : Use F-labeled derivatives for PET imaging to assess biodistribution in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.